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Compound of Interest

Compound Name: BMY-25368 hydrochloride

Cat. No.: B8449720 Get Quote

An In-Depth Technical Guide to BMY-25368 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine

H2 receptor.[1][2][3] As a member of the anti-ulcer agent class of compounds, it has

demonstrated significant efficacy in the inhibition of gastric acid secretion.[1][3] This technical

guide provides a comprehensive overview of the chemical structure, mechanism of action,

pharmacological properties, and experimental protocols related to BMY-25368 hydrochloride,

intended for professionals in the fields of pharmacology, medicinal chemistry, and drug

development.

Chemical Structure and Physicochemical Properties
BMY-25368 hydrochloride is chemically identified as 3-amino-4-[3-[3-(piperidin-1-

ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride.[1] The compound is

achiral and possesses the key structural features necessary for its potent histamine H2

receptor antagonism.
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Property Value Reference

IUPAC Name

3-amino-4-[3-[3-(piperidin-1-

ylmethyl)phenoxy]propylamino]

cyclobut-3-ene-1,2-

dione;hydrochloride

[1]

Synonyms SKF 94482 hydrochloride [1]

Molecular Formula C19H26ClN3O3 [1][2]

Molecular Weight 379.88 g/mol [1][2]

CAS Number 86134-36-3 [1]

SMILES
C1CCN(CC1)Cc2cccc(c2)OCC

CNc3c(c(=O)c3=O)N.Cl

InChIKey
BCFLXSGCJYZLCU-

UHFFFAOYSA-N
[1]

Appearance Solid powder [1]

Hydrogen Bond Donor Count 3 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Rotatable Bond Count 8 [1]

Mechanism of Action
BMY-25368 hydrochloride functions as a competitive antagonist at the histamine H2 receptor,

a G-protein coupled receptor (GPCR). In the parietal cells of the gastric mucosa, histamine

binding to the H2 receptor stimulates a signaling cascade that results in the secretion of gastric

acid. By competitively binding to this receptor, BMY-25368 hydrochloride blocks the action of

histamine, thereby inhibiting downstream signaling and reducing gastric acid secretion.[1][2][3]

This antagonism has been demonstrated against gastric secretion stimulated not only by

histamine but also by pentagastrin, bethanechol, and food.[1][3]
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Histamine H2 Receptor Signaling Pathway and Antagonism by BMY-25368
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Histamine H2 Receptor Signaling and BMY-25368 Antagonism

Pharmacological Activity and Potency
Studies have demonstrated that BMY-25368 hydrochloride is a highly potent inhibitor of

gastric acid secretion with a prolonged duration of action.

Comparative Potency in Canine Models
In studies using Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent

than ranitidine, a well-established H2 receptor antagonist.[3]
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Administration
Route

Comparison
Potency of BMY-
25368 vs.
Ranitidine

Reference

Intravenous (bolus)

Inhibition of histamine-

stimulated gastric

secretion

9 times more potent [3]

Oral

Inhibition of

secretagogue-induced

gastric secretion

2.8 to 4.4 times more

potent
[3]

Oral

Inhibition of aspirin-

induced gastric

lesions

9 times more potent [3]

Oral (1-3 hours post-

dose)

Inhibition of histamine-

stimulated gastric

secretion

3.2 times more potent [3]

Oral (10-12 hours

post-dose)

Inhibition of histamine-

stimulated gastric

secretion

28 times more potent [3]

Dose-Response in Equine Models
The efficacy of BMY-25368 has also been evaluated in horses, demonstrating a clear dose-

dependent effect on gastric pH.[4][5][6]
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Intramuscular Dose
(mg/kg)

Effect on Gastric
Acidity

Duration of Action Reference

0.02

Decrease in H+

concentration,

increase in pH

- [4][5][6]

0.11

Dose-dependent

decrease in H+ and

increase in pH

- [4][5][6]

0.22 Sustained high pH > 4 hours [4][5][6]

1.10 Sustained high pH > 4 hours [4][5][6]

Experimental Protocols
Inhibition of Gastric Secretion in Heidenhain Pouch
Dogs

Objective: To compare the potency and duration of action of BMY-25368 with ranitidine in

inhibiting gastric acid secretion.

Animal Model: Female beagle dogs with chronic Heidenhain gastric pouches.

Intravenous Administration Protocol:

Dogs were fasted for 18 hours with free access to water.

A continuous intravenous infusion of histamine was administered to stimulate gastric acid

secretion.

BMY-25368 or ranitidine was administered as a bolus intravenous injection.

Gastric juice was collected every 15 minutes, and the volume and acid concentration were

measured.

Oral Administration Protocol:
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Dogs were fasted as described above.

BMY-25368 or ranitidine was administered orally.

After a specified time, gastric acid secretion was stimulated with histamine, pentagastrin,

bethanechol, or a meal.

Gastric juice was collected and analyzed as in the intravenous protocol.

Aspirin-Induced Gastric Lesion Protocol:

BMY-25368 or ranitidine was administered orally.

One hour later, aspirin was administered orally.

After a set period, the gastric mucosa was examined for lesions.

Gastric Acid Secretion in Equine Models
Objective: To determine the dose-response effects of BMY-25368 on gastric acid secretion in

foals.

Animal Model: Five foals with food withheld.

Experimental Workflow:
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Equine Gastric Secretion Experimental Workflow
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Workflow for Equine Gastric Secretion Study
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Methodology:

Five foals were used in a randomly assigned treatment sequence.

Doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight of BMY-25368 were

administered intramuscularly.

A placebo was also used in the treatment sequence.

Following administration, gastric fluid was collected, and the hydrogen ion concentration

and pH were measured to determine the effect of the compound.[4][5][6]

Synthesis
The synthesis of BMY-25368 can be achieved through the condensation of 3-[3-(1-

piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in a

suitable solvent such as methanol.[7] This reaction is a key step in forming the squaric acid

monoamide core, which is a recognized bioisostere for carboxylic acids and is crucial for the

biological activity of BMY-25368.

Conclusion
BMY-25368 hydrochloride is a potent and long-acting histamine H2 receptor antagonist with a

well-defined chemical structure and mechanism of action. Preclinical studies in canine and

equine models have established its superiority over older H2 blockers like ranitidine in terms of

both potency and duration of action. The detailed experimental protocols and pharmacological

data presented in this guide provide a solid foundation for further research and development of

BMY-25368 or analogous compounds for the treatment of gastric acid-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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